molecular formula C11H13Cl2NO B7489803 N-butan-2-yl-2,3-dichlorobenzamide

N-butan-2-yl-2,3-dichlorobenzamide

Cat. No.: B7489803
M. Wt: 246.13 g/mol
InChI Key: OKJHCLSONVIVKJ-UHFFFAOYSA-N
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Description

N-Butan-2-yl-2,3-dichlorobenzamide is a benzamide derivative featuring a secondary alkyl chain (butan-2-yl) attached to the amide nitrogen and two chlorine atoms at the 2- and 3-positions of the benzoyl ring. This compound is structurally characterized by its electron-withdrawing chlorine substituents and sterically demanding butan-2-yl group, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

N-butan-2-yl-2,3-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c1-3-7(2)14-11(15)8-5-4-6-9(12)10(8)13/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJHCLSONVIVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-2,3-dichlorobenzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with butan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, the purification steps are scaled up using industrial chromatography techniques or crystallization methods .

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-2,3-dichlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butan-2-yl-2,3-dichlorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butan-2-yl-2,3-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Structural and Electronic Differences

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Substituents : Contains a hydroxyl group and a methyl group on the benzoyl ring, along with a branched N-(2-hydroxy-1,1-dimethylethyl) chain.
  • Key Properties :
    • The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents.
    • The methyl group introduces electron-donating effects, contrasting with the electron-withdrawing chlorine in the target compound.
    • The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, a feature absent in N-butan-2-yl-2,3-dichlorobenzamide .
2-Chloro-N-(2,3-dichlorophenyl)benzamide
  • Substituents : Three chlorine atoms (two on the phenyl ring, one on the benzoyl ring).
  • Key Properties :
    • Increased molecular weight (due to three Cl atoms) compared to the target compound.
    • Stronger intermolecular halogen bonding, leading to higher melting points and crystalline stability .
N-tert-Butyl-2,3-dichlorobenzamide
  • Substituents : A tert-butyl group instead of butan-2-yl.
  • Similar dichloro substitution pattern but distinct solubility profiles due to differences in alkyl chain branching .

Physicochemical and Functional Comparisons

Property This compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Chloro-N-(2,3-dichlorophenyl)benzamide N-tert-Butyl-2,3-dichlorobenzamide
Substituents 2,3-Cl; butan-2-yl 3-CH₃; N-(2-hydroxy-1,1-dimethylethyl) 2-Cl; 2,3-Cl-phenyl 2,3-Cl; tert-butyl
Electronic Effects Strongly electron-withdrawing Electron-donating (CH₃) Strongly electron-withdrawing Strongly electron-withdrawing
Steric Bulk Moderate (secondary alkyl) High (branched chain + hydroxyl) Low (planar Cl-substituted rings) High (tert-butyl)
Potential Applications Unknown (limited data) Metal-catalyzed reactions Crystallography studies High-purity intermediates

Research Findings and Implications

  • Hydrogen Bonding vs. Halogen Bonding : The hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide promotes hydrogen bonding, whereas chlorine substituents in the target compound and 2-Chloro-N-(2,3-dichlorophenyl)benzamide favor halogen bonding, impacting crystal packing and thermal stability .
  • Alkyl Chain Effects : The butan-2-yl group in the target compound balances steric bulk and flexibility, unlike the rigid tert-butyl group in its analog, which may hinder interactions in catalytic systems .

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